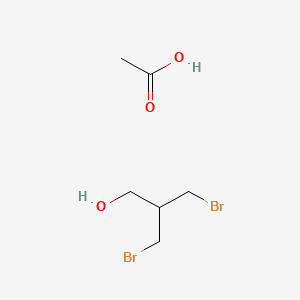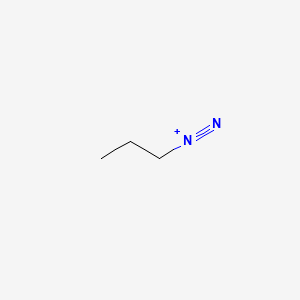
2-Methylphenyl diphenyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylphenyl diphenyl phosphite is an organophosphorus compound with the molecular formula C19H17O3P. It is a phosphite ester, characterized by the presence of a phosphorus atom bonded to three oxygen atoms, two of which are connected to phenyl groups and one to a 2-methylphenyl group. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylphenyl diphenyl phosphite can be synthesized through the reaction of phosphorus trichloride with phenol and 2-methylphenol in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{PCl}_3 + 2 \text{C}_6\text{H}_5\text{OH} + \text{C}_6\text{H}_4(\text{CH}_3)\text{OH} \rightarrow \text{C}_6\text{H}_5\text{O}(\text{C}_6\text{H}_4(\text{CH}_3))\text{O}\text{P} + 3 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylphenyl diphenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Substitution: It can participate in nucleophilic substitution reactions where the phenyl groups can be replaced by other nucleophiles.
Hydrolysis: It can hydrolyze in the presence of water to form phosphoric acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Oxidation: Phosphates.
Substitution: Various substituted phosphites.
Hydrolysis: Phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylphenyl diphenyl phosphite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as an additive in polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methylphenyl diphenyl phosphite involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it coordinates with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphenyl phosphite
- Tri(m-tolyl) phosphite
- Tri(2-methylphenyl) phosphite
Uniqueness
2-Methylphenyl diphenyl phosphite is unique due to the presence of both phenyl and 2-methylphenyl groups, which can influence its reactivity and coordination properties. This structural variation can lead to different chemical behaviors and applications compared to other similar phosphite esters.
Eigenschaften
CAS-Nummer |
103810-96-4 |
|---|---|
Molekularformel |
C19H17O3P |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
(2-methylphenyl) diphenyl phosphite |
InChI |
InChI=1S/C19H17O3P/c1-16-10-8-9-15-19(16)22-23(20-17-11-4-2-5-12-17)21-18-13-6-3-7-14-18/h2-15H,1H3 |
InChI-Schlüssel |
FNAIPWZCZSCHPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OP(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


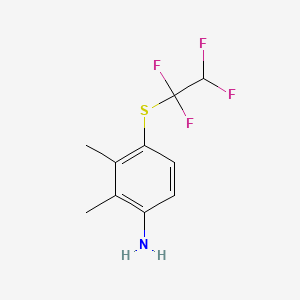
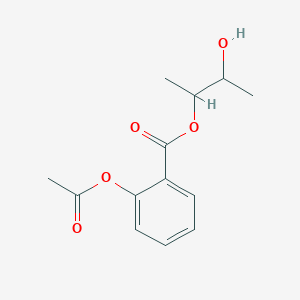


![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14340312.png)
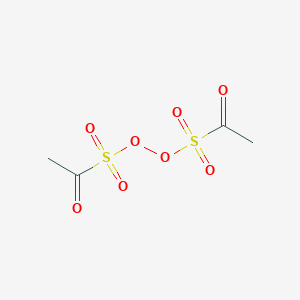
![2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14340322.png)
![4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14340325.png)
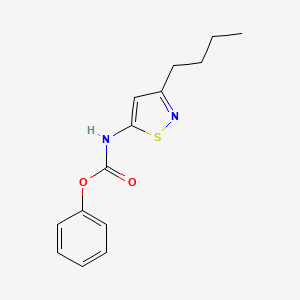
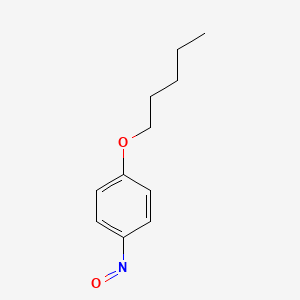
![1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate](/img/structure/B14340348.png)
